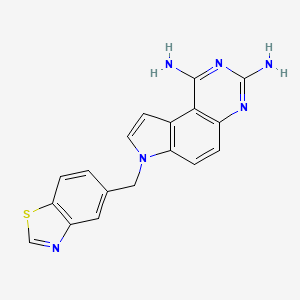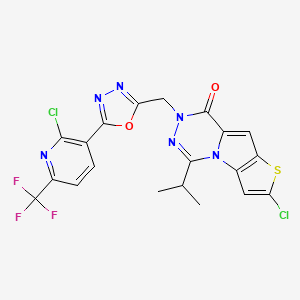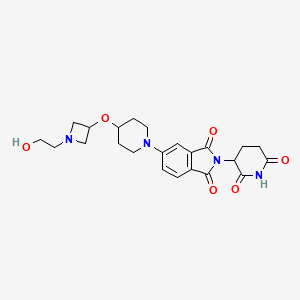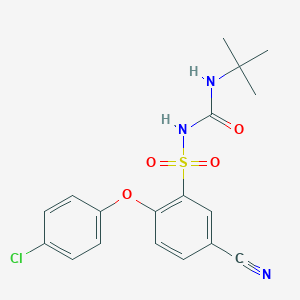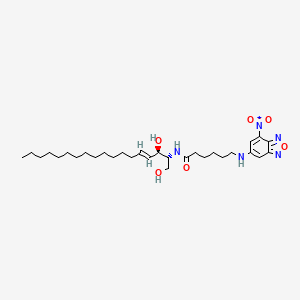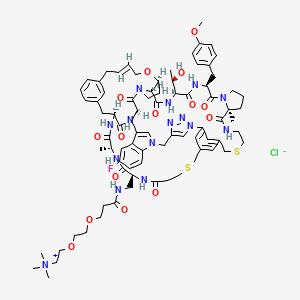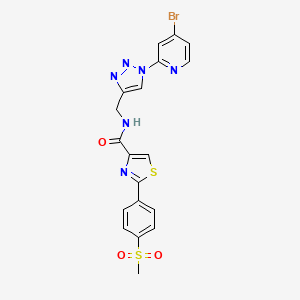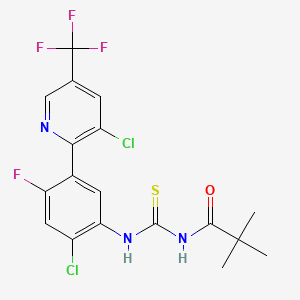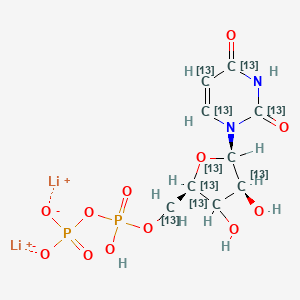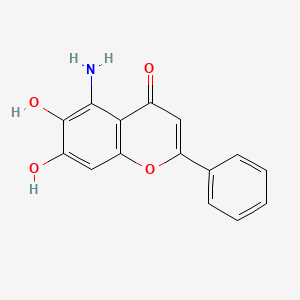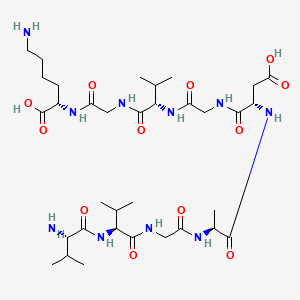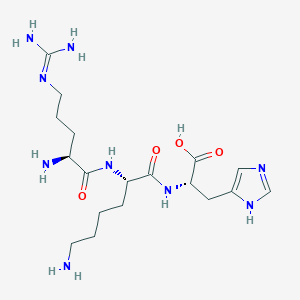
Arg-Lys-His
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arginine-Lysine-Histidine, commonly referred to as Arg-Lys-His, is a tripeptide composed of three amino acids: arginine, lysine, and histidine. These amino acids are known for their basic side chains and play crucial roles in various biological processes. This compound is particularly notable for its potential therapeutic applications, including its protective effects against sepsis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arg-Lys-His can be synthesized using several methods, including:
Enzymatic Hydrolysis: This method involves the use of specific enzymes to hydrolyze larger proteins into smaller peptides, including this compound.
Microbial Fermentation: Certain microorganisms can be engineered to produce this compound through fermentation processes.
Chemical Synthesis: This involves the stepwise addition of amino acids in a controlled environment to form the tripeptide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms. These processes are optimized for high yield and purity of the tripeptide .
Chemical Reactions Analysis
Types of Reactions
Arg-Lys-His undergoes various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.
Reduction: Reduction reactions can occur at the guanidinium group of arginine.
Substitution: The amino groups in arginine and lysine can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Substitution Reagents: Various alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized histidine derivatives, reduced arginine derivatives, and substituted lysine derivatives .
Scientific Research Applications
Arg-Lys-His has a wide range of applications in scientific research:
Mechanism of Action
Arg-Lys-His exerts its effects through several mechanisms:
Binding to Receptors: The tripeptide can bind to specific receptors, such as Toll-like receptor 4, to inhibit systemic inflammation.
Modulation of Enzymatic Activity: It can modulate the activity of enzymes involved in cellular signaling pathways.
Cellular Penetration: The presence of basic amino acids facilitates the penetration of this compound through cell membranes.
Comparison with Similar Compounds
Similar Compounds
Lysine-Histidine-Arginine (Lys-His-Arg): Similar in composition but differs in the sequence of amino acids.
Histidine-Arginine-Lysine (His-Arg-Lys): Another similar tripeptide with a different sequence.
Uniqueness
Arg-Lys-His is unique due to its specific sequence, which influences its chemical properties and biological activities. The presence of arginine at the N-terminus and histidine at the C-terminus provides distinct reactivity and binding characteristics compared to other similar tripeptides .
Properties
Molecular Formula |
C18H33N9O4 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C18H33N9O4/c19-6-2-1-5-13(26-15(28)12(20)4-3-7-24-18(21)22)16(29)27-14(17(30)31)8-11-9-23-10-25-11/h9-10,12-14H,1-8,19-20H2,(H,23,25)(H,26,28)(H,27,29)(H,30,31)(H4,21,22,24)/t12-,13-,14-/m0/s1 |
InChI Key |
DIIGDGJKTMLQQW-IHRRRGAJSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


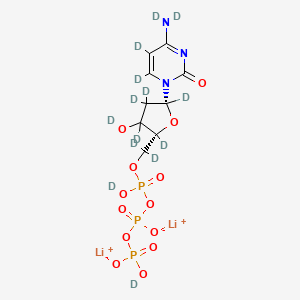
![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
